

Endocrine Disrupting Properties of Bisphenol B and its Analogues: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA) alternatives have been introduced into the market due to concerns over its endocrine-disrupting properties. However, the safety of these analogues, including **Bisphenol B** (BPB), is increasingly being questioned. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of BPB and its structural analogues, focusing on their interactions with estrogen, androgen, and thyroid signaling pathways. We present a comprehensive summary of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of the molecular mechanisms of action. The available evidence suggests that BPB and several of its analogues possess endocrine-disrupting capabilities, sometimes with potencies comparable to or even exceeding that of BPA, highlighting the need for thorough toxicological evaluation of BPA substitutes.[1][2]

Introduction

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[2][3][4] Its well-documented endocrine-disrupting effects, primarily mediated through interaction with nuclear receptors, have led to restrictions on its use and the search for safer alternatives.[1] **Bisphenol B** (BPB) is a close structural analogue of BPA, differing only by the substitution of a methyl group with an ethyl group on the bridging carbon



atom.[1] This and other BPA analogues are used in a variety of consumer products, leading to widespread human exposure.[3][4]

This guide aims to provide a comprehensive technical overview of the current scientific understanding of the endocrine-disrupting properties of BPB and its analogues. By presenting quantitative data, detailed experimental methodologies, and clear visualizations of signaling pathways, we intend to equip researchers, scientists, and drug development professionals with the necessary information to assess the potential risks associated with these compounds.

Quantitative Data on Endocrine Disrupting Activities

The endocrine-disrupting potential of **Bisphenol B** and its analogues has been evaluated in a variety of in vitro and in vivo systems. The following tables summarize the quantitative data on their binding affinities to nuclear receptors and their potencies in functional assays.

Estrogenic Activity

The estrogenic activity of bisphenols is primarily mediated through their binding to and activation of estrogen receptors (ER α and ER β).

Table 1: Estrogen Receptor (ER) Binding Affinities and Relative Potencies of **Bisphenol B** and Analogues



Compoun d	Receptor	Assay Type	Endpoint	Value	Relative Potency (BPA=1)	Referenc e
Bisphenol B (BPB)	hERα	Competitiv e Binding	IC50	~246 nM	~4.2	[5]
hERα	Reporter Gene Assay	EC50	-	-	[6]	
GPER	Competitiv e Binding	Ki	-	~9-fold higher than BPA	[7]	
Bisphenol A (BPA)	hERα	Competitiv e Binding	IC50	1030 nM	1	[8]
hERβ	Competitiv e Binding	IC50	900 nM	1	[8]	
hERα	Reporter Gene Assay	EC50	317 nM	1	[8]	_
Bisphenol AF (BPAF)	hERα	Competitiv e Binding	IC50	53.4 nM	~19.3	[8][9]
hERβ	Competitiv e Binding	IC50	18.9 nM	~47.6	[8][9]	
hERα	Reporter Gene Assay	EC50	58.7 nM	~5.4	[10]	_
Bisphenol S (BPS)	hERα	Reporter Gene Assay	EC50	2.2 μΜ	~0.14	[11]
Bisphenol F (BPF)	hERα	-	-	Lower than BPA	-	[6]



Bisphenol				Higher	[6]
Z (BPZ)	-	-	-	than BPA	[6]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Ki: Inhibition constant. hER: human Estrogen Receptor; GPER: G protein-coupled estrogen receptor. Note: Relative potency is calculated as (IC50 or EC50 of BPA) / (IC50 or EC50 of analogue). A higher value indicates greater potency.

Androgenic and Anti-androgenic Activity

Some bisphenols have been shown to interact with the androgen receptor (AR), typically acting as antagonists.

Table 2: Androgen Receptor (AR) Binding Affinities and Anti-androgenic Potencies of **Bisphenol B** and Analogues

Compoun d	Receptor	Assay Type	Endpoint	Value	Relative Potency (BPA=1)	Referenc e
Bisphenol B (BPB)	hAR	-	-	-	-	-
Bisphenol A (BPA)	hAR	Reporter Gene Assay	IC50	7.46 x 10 ⁻⁷	1	[12]
hAR	Reporter Gene Assay	IC50	39 μΜ	-	[13]	
Bisphenol AF (BPAF)	hAR	Reporter Gene Assay	IC50	1-2 μΜ	~0.37-0.75	[11]
Bisphenol S (BPS)	hAR	-	-	Weak agonist	-	[13]



IC50: Half maximal inhibitory concentration. hAR: human Androgen Receptor. Note: Relative potency is calculated as (IC50 of BPA) / (IC50 of analogue). A higher value indicates greater potency.

Thyroid Hormone System Disruption

Bisphenols can interfere with the thyroid hormone system at various levels, including binding to thyroid hormone receptors (TRs).

Table 3: Thyroid Hormone Receptor (TR) Binding Affinities of Bisphenol Analogues

Compound	Receptor	Assay Type	Endpoint	Value	Reference
Bisphenol A (BPA)	ΤRβ	Competitive Binding	-	Antagonist	[14]
Tetrabromobi sphenol A (TBBPA)	ΤRα	Reporter Gene Assay	-	Agonist	[15]
Tetrachlorobi sphenol A (TCBPA)	TRα	Reporter Gene Assay	-	Agonist	[15]

TR: Thyroid Hormone Receptor. Note: Quantitative binding affinity data for BPB on thyroid receptors is limited in the reviewed literature.

Experimental Protocols

Standardized and validated experimental protocols are crucial for assessing the endocrinedisrupting properties of chemicals. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of testosterone and 17β -estradiol.[16][17][18][19][20]

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- Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO₂.
- Exposure: Cells are seeded in 24-well plates and, after an acclimation period, exposed to a range of concentrations of the test substance (typically seven concentrations with a log or half-log spacing) and controls (solvent, a known inducer like forskolin, and a known inhibitor like prochloraz) for 48 hours.[16][19]
- Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are quantified using methods such as ELISA or LC-MS/MS.
- Cell Viability: Cell viability is assessed in parallel using a method like the MTT or neutral red uptake assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.
- Data Analysis: Hormone production is expressed as a fold change relative to the solvent control. The lowest observed effect concentration (LOEC) and the concentration causing a 50% effect (EC50) are determined.

This type of assay utilizes a cell line (e.g., MCF-7 derived MVLN cells) that is stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

- Cell Culture and Exposure: Cells are cultured in a medium devoid of estrogenic compounds.
 They are then exposed to various concentrations of the test substance and controls (e.g., 17β-estradiol as a positive control).
- Luciferase Assay: After an incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the activation of the estrogen receptor, is measured using a luminometer.
- Data Analysis: The results are typically expressed as relative light units (RLU) or as a
 percentage of the maximal response induced by the positive control. EC50 values are
 calculated to determine the potency of the test substance.



In Vivo Assays

This in vivo assay in rats is used to screen for androgenic and anti-androgenic activity of chemicals.[7][21][22][23][24]

- Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
- Dosing:
 - Androgen Agonist Protocol: The test substance is administered daily for 10 consecutive days.
 - Androgen Antagonist Protocol: The test substance is co-administered with a reference androgen (e.g., testosterone propionate) for 10 consecutive days.
- Endpoint Measurement: Approximately 24 hours after the last dose, the animals are
 euthanized, and the weights of five androgen-dependent tissues are measured: ventral
 prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle,
 Cowper's glands, and the glans penis.[7][21]
- Data Analysis: A statistically significant increase in the weights of at least two of the five
 tissues compared to the control group indicates androgenic activity. A statistically significant
 decrease in the weights of at least two tissues in the co-administration protocol indicates
 anti-androgenic activity.

This assay is a sensitive in vivo method to screen for estrogenic activity by measuring the induction of vitellogenin (Vtg), an egg yolk precursor protein, in male fish.[25]

- Animal Model: Adult male zebrafish are used as they do not normally produce significant amounts of Vtg.
- Exposure: Fish are exposed to a range of concentrations of the test substance in the water for a defined period (e.g., 7 to 21 days).
- Vitellogenin Measurement: After exposure, blood plasma or whole-body homogenates are collected, and the Vtg concentration is quantified using an enzyme-linked immunosorbent



assay (ELISA).[25][26][27][28]

 Data Analysis: A statistically significant, dose-dependent increase in Vtg levels in male fish compared to the control group is indicative of estrogenic activity.

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of **Bisphenol B** and its analogues are exerted through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular events in the estrogen, androgen, and thyroid hormone signaling pathways that can be perturbed by these compounds.

Estrogen Receptor Signaling Pathway

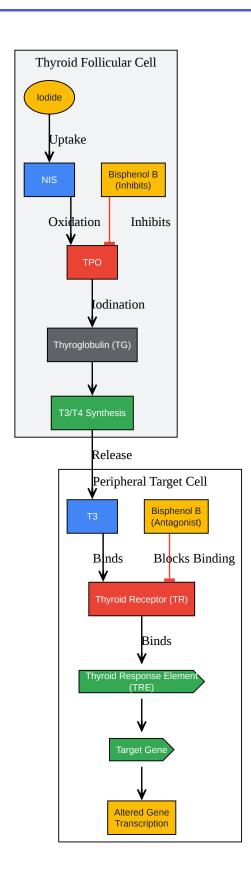
Bisphenols can act as agonists for estrogen receptors (ERα and ERβ), mimicking the effects of the natural ligand, 17β-estradiol. This can occur through both genomic and non-genomic pathways.[29][30][31][32][33]

Caption: Estrogen receptor signaling pathway disrupted by **Bisphenol B**.

Androgen Receptor Signaling Pathway

Bisphenols can act as antagonists of the androgen receptor (AR), blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).[34][35][36][37][38]





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